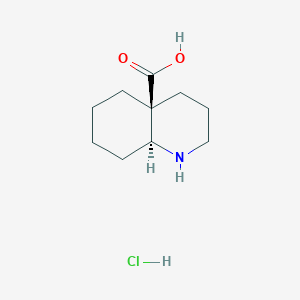

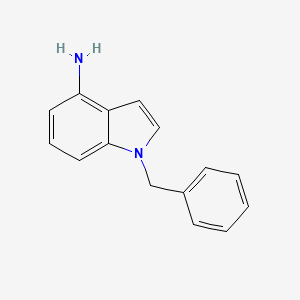

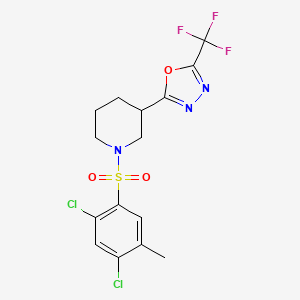

(Z)-2-(2-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of new coumarin derivatives through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another study discusses the preparation of benzohydrazone derivatives through the condensation of substituted aromatic aldehydes with furan-2(3H)-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For example, a study reports that 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one crystallizes with Z = 8 and Z’ = 2, and the structure at 100 K has orthorhombic (Pna21) symmetry .Applications De Recherche Scientifique

Material Science Applications

Benzofuran derivatives have been studied for their potential in material science, especially in the creation of novel polymeric materials. For instance, fully bio-based benzoxazine monomers derived from guaiacol and furfurylamine, which are structurally related to benzofuran, have been synthesized and shown to undergo homogeneous copolymerization. These monomers demonstrate an accelerating effect on the curing process, improvement in the cross-linking density, and enhancement of thermal properties of the resulting polymers (Wang et al., 2012). Additionally, Zn(II)-chelated complexes based on functionalized benzothiazole derivatives, another benzofuran-related compound, have been explored for their white-light emission capabilities and potential in electroluminescent devices (Roh et al., 2009).

Synthetic Chemistry and Catalysis

Benzofuran derivatives are valuable in synthetic chemistry for their role as intermediates in the synthesis of complex organic molecules. For example, reactions of vinylcarbenoids with benzaldehydes, involving benzofuran derivatives, have been explored for the formation of vinylcarbonyl ylides followed by ring closure to oxiranes and dihydrofurans. These reactions demonstrate the utility of benzofuran compounds in synthesizing cyclic organic structures, which could have further applications in pharmaceuticals and materials science (Hamaguchi et al., 2000).

Pharmacology and Biological Applications

While specific pharmacological applications of "(Z)-2-(2-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one" were not identified in the search, related compounds have been studied for their biological activities. Benzothiazole-derived Schiff bases, for instance, have been synthesized and investigated for their antibacterial properties against various pathogenic strains. Such studies indicate the potential for benzofuran derivatives to serve as frameworks for developing new antibacterial agents (Chohan et al., 2003).

Propriétés

IUPAC Name |

(2Z)-2-[(2-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNDVAGPBKVQJ-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

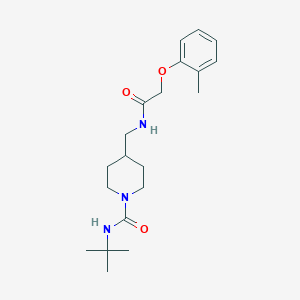

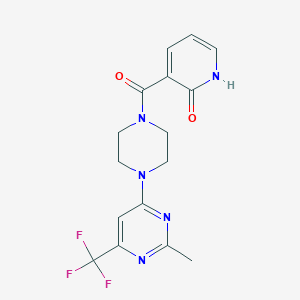

![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)

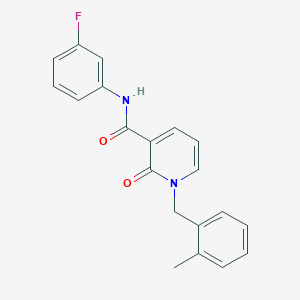

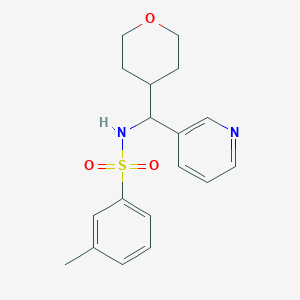

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)

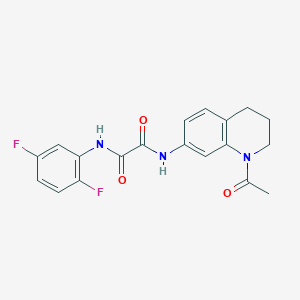

![3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)